

An In-depth Technical Guide to 3-Bromobenzamidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromobenzamidine hydrochloride

Cat. No.: B101722

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Bromobenzamidine hydrochloride**, a versatile molecule of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis, and its role as a serine protease inhibitor.

Chemical Structure and Properties

3-Bromobenzamidine hydrochloride is a halogenated derivative of benzamidine. The presence of the bromine atom at the meta position of the phenyl ring and the amidinium hydrochloride group confers specific chemical reactivity and biological activity to the molecule.

Chemical Structure:

The chemical structure of **3-Bromobenzamidine hydrochloride** is presented below:

Physicochemical Properties:

A summary of the key physicochemical properties of **3-Bromobenzamidine hydrochloride** is provided in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ BrCIN ₂	[1]
Molecular Weight	235.51 g/mol	[1]
CAS Number	16796-52-4	[1]
Appearance	White to off-white solid	[1]
Melting Point	129-131 °C	[1]
Purity	≥95%	[1]
IUPAC Name	3-bromobenzene carboximidamide hydrochloride	[1]
SMILES	Cl.N=C(N)C1=CC=CC(Br)=C1	[1]
InChI	InChI=1S/C7H7BrN2.CIH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H, (H3,9,10);1H	[1]

Experimental Protocols

Synthesis of **3-Bromobenzamidine Hydrochloride** via the Pinner Reaction:

The most common and effective method for the synthesis of **3-Bromobenzamidine hydrochloride** is the Pinner reaction, starting from 3-bromobenzonitrile.[\[2\]](#)[\[3\]](#) This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine.[\[2\]](#)[\[3\]](#)

Materials:

- 3-Bromobenzonitrile
- Anhydrous ethanol
- Dry hydrogen chloride gas

- Anhydrous diethyl ether
- Ammonia (gas or solution in ethanol)

Procedure:

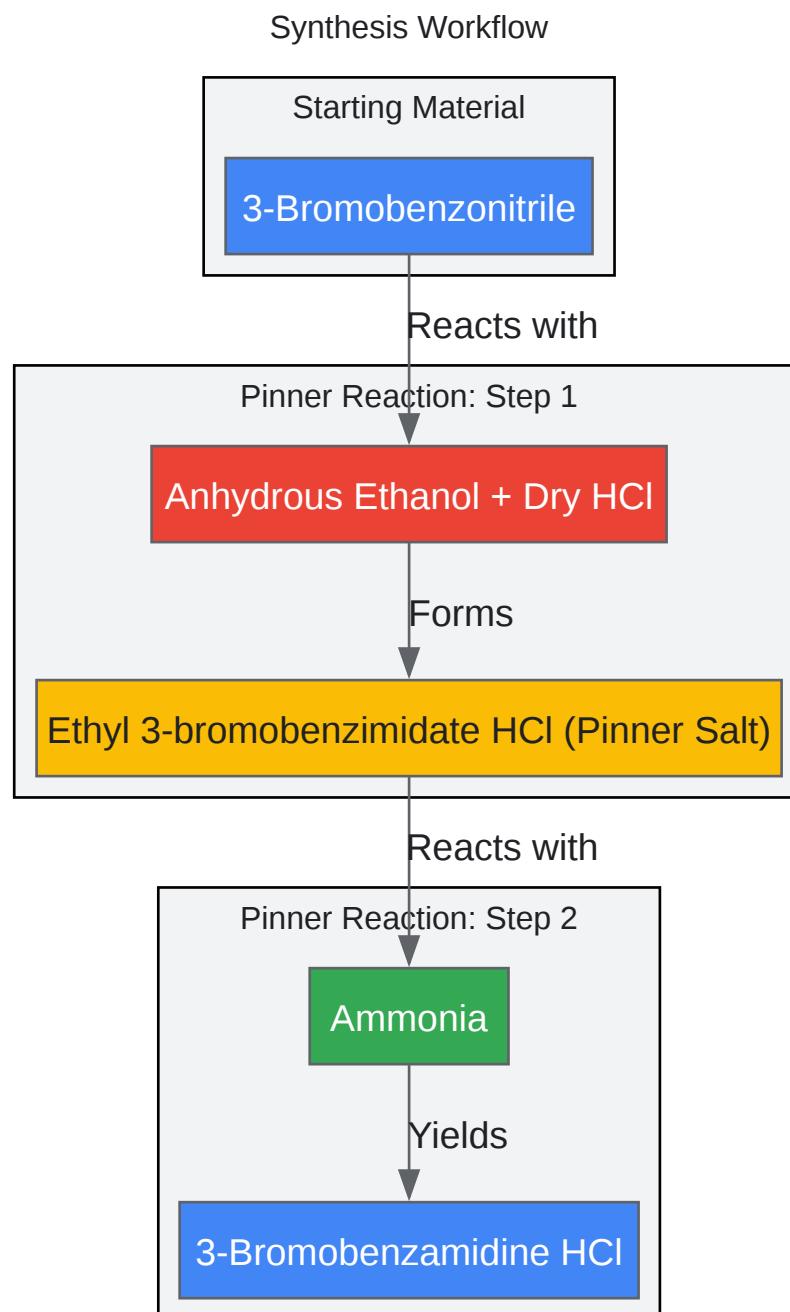
- Formation of the Imino Ester Hydrochloride (Pinner Salt): A solution of 3-bromobenzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a low temperature to allow for the formation of the ethyl 3-bromobenzimidate hydrochloride precipitate. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
- Conversion to **3-Bromobenzamidine Hydrochloride**: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction converts the imino ester to the corresponding amidine. The resulting **3-Bromobenzamidine hydrochloride** can be purified by recrystallization.

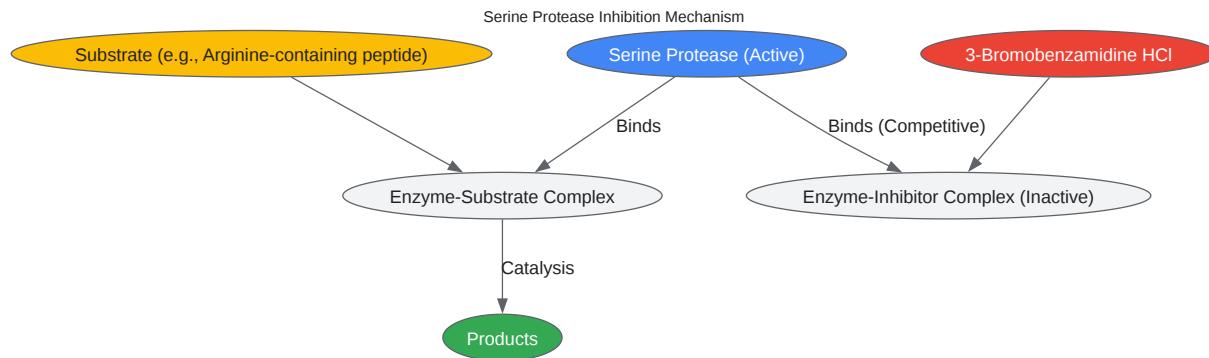
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the specific laboratory setup.

Biological Activity: Serine Protease Inhibition

3-Bromobenzamidine hydrochloride is a known inhibitor of serine proteases, a large family of enzymes that play crucial roles in various physiological and pathological processes.^[4] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases, preventing the binding and cleavage of their natural substrates.^[5]

Mechanism of Inhibition:


The inhibitory activity of benzamidine derivatives stems from the structural similarity of the amidinium group to the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group of **3-bromobenzamidine hydrochloride** interacts with the negatively charged aspartate residue in the S1 pocket of the protease's active site. This interaction, along with other potential interactions of the bromophenyl ring within the active site, blocks the substrate from binding and being cleaved.


While specific kinetic data for **3-bromobenzamidine hydrochloride** is not readily available in the cited literature, the inhibitory constants (Ki) for the parent compound, benzamidine, against various serine proteases are well-documented and provide a reference for its inhibitory potential. For instance, benzamidine inhibits plasmin, trypsin, and thrombin.^[5] The substitution pattern on the benzamidine scaffold is known to influence the inhibitory potency and selectivity against different serine proteases.^[6]

Visualizations

Logical Workflow for the Synthesis of **3-Bromobenzamidine Hydrochloride**:

The following diagram illustrates the logical steps involved in the synthesis of **3-Bromobenzamidine hydrochloride** from its precursor, 3-bromobenzonitrile, via the Pinner reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromobenzamidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101722#3-bromobenzamidine-hydrochloride-chemical-structure\]](https://www.benchchem.com/product/b101722#3-bromobenzamidine-hydrochloride-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com